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Compound of Interest

Compound Name: 8-Fluoro-5-nitroquinoline

Cat. No.: B1329916 Get Quote

Disclaimer: Direct experimental and in silico data for 8-Fluoro-5-nitroquinoline are not

extensively available in public literature. This guide extrapolates its potential biological

interactions and outlines a robust in silico modeling workflow based on the well-documented

activities of its structural analogs, primarily Nitroxoline (8-hydroxy-5-nitroquinoline) and other

substituted quinoline derivatives.

Executive Summary
8-Fluoro-5-nitroquinoline is a halogenated nitroaromatic compound belonging to the quinoline

class of molecules, which are recognized for their broad spectrum of biological activities.

Drawing parallels from its close analog, Nitroxoline, 8-Fluoro-5-nitroquinoline is hypothesized

to possess significant potential as an anticancer and antimicrobial agent. Its mechanism of

action is likely multifaceted, involving the chelation of metal ions, induction of oxidative stress,

and inhibition of key enzymes involved in cell proliferation and survival. This technical guide

provides a comprehensive framework for the in silico investigation of 8-Fluoro-5-
nitroquinoline's interactions with putative biological targets. It details methodologies for

molecular docking and molecular dynamics simulations, outlines potential signaling pathways

for investigation, and presents a structured approach to understanding its structure-activity

relationship through computational means.

Physicochemical Properties of 8-Fluoro-5-
nitroquinoline
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A foundational step in any in silico modeling study is the characterization of the small molecule

of interest. The physicochemical properties of 8-Fluoro-5-nitroquinoline, sourced from

PubChem, are summarized below.[1]

Property Value

Molecular Formula C9H5FN2O2

Molecular Weight 192.15 g/mol

IUPAC Name 8-fluoro-5-nitroquinoline

Canonical SMILES C1=CC2=C(C=CC(=C2N=C1)F)N(=O)=O

InChI Key WOSYAMNMWPZLGF-UHFFFAOYSA-N

Quantitative Analysis of Analog Activity
To inform the selection of appropriate biological targets for in silico modeling, it is crucial to

review the quantitative biological activity data of structurally similar compounds. The following

tables summarize the in vitro cytotoxicity and enzyme inhibition data for Nitroxoline and other

relevant quinoline derivatives.

Table 1: In Vitro Cytotoxicity of Nitroxoline and Analogs against Cancer Cell Lines
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Compound Cell Line IC50 (µM) Reference

Nitroxoline (8-

hydroxy-5-

nitroquinoline)

Raji (B-cell

lymphoma)
0.438 [2]

A2780 (Ovarian)
Not specified, but

cytotoxic
[2]

KCC853 (Renal)
Growth inhibition at

various doses
[3]

5637 (Bladder)
Growth inhibition at

various doses
[3]

T24 (Bladder)
Growth inhibition at

various doses
[3]

Clioquinol (5-chloro-7-

iodo-8-

hydroxyquinoline)

Raji (B-cell

lymphoma)
>2.5 [2]

8-Hydroxyquinoline
Raji (B-cell

lymphoma)
>10 [2]

6-methoxy-8-[(2-

furanylmethyl)amino]-

4-methyl-5-(3-

trifluoromethylphenylo

xy)quinoline

T47D (Breast) 0.016 [4]

Table 2: Enzyme Inhibition Data for Nitroxoline
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Enzyme Target
Inhibition Constant
(Ki)

IC50 Reference

Methionine

Aminopeptidase 2

(MetAP2)

Not specified 54.8 nM [5]

New Delhi Metallo-β-

lactamase-1 (NDM-1)

0.22 µM (for derivative

ASN-1733)
Not specified

Cathepsin B
Comparable to other

reversible inhibitors
Not specified

Postulated Biological Targets and Signaling
Pathways
Based on the known mechanisms of its analogs, 8-Fluoro-5-nitroquinoline is predicted to

interact with several key biological targets, thereby modulating critical signaling pathways

implicated in cancer and microbial pathogenesis.

4.1 Key Molecular Targets

Metalloenzymes: The ability to chelate divalent metal ions is a hallmark of 8-

hydroxyquinolines.[1] This suggests that 8-Fluoro-5-nitroquinoline could inhibit

metalloenzymes crucial for cell function, such as Methionine Aminopeptidase 2 (MetAP2),

which is involved in angiogenesis.[6]

Sirtuins (SIRT1 and SIRT2): Nitroxoline has been shown to inhibit sirtuins, leading to

increased acetylation of p53 and α-tubulin, which in turn induces endothelial cell

senescence.[7]

Cathepsin B: This enzyme is involved in the degradation of the extracellular matrix, and its

inhibition by Nitroxoline can block cancer cell migration and invasion.[7]

DNA Topoisomerases I and II: Quinoline derivatives are known to act as DNA intercalating

agents and inhibitors of topoisomerase enzymes, which are vital for DNA replication and

repair.[8][9][10][11][12]
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4.2 Modulated Signaling Pathways

The inhibition of the aforementioned targets can lead to the modulation of several

interconnected signaling pathways:

PI3K/Akt/mTOR Pathway: This is a central regulator of cell growth, proliferation, and survival.

Nitroxoline has been reported to modulate this pathway.[13]

AMPK/mTOR Pathway: Nitroxoline can induce the activation of AMP-activated protein kinase

(AMPK), which in turn inhibits the mTOR signaling pathway, leading to cell cycle arrest and

apoptosis.[14][15][16]

p53 Signaling Pathway: By inhibiting sirtuins, 8-Fluoro-5-nitroquinoline may increase the

acetylation and activation of the tumor suppressor p53, leading to cell cycle arrest and

apoptosis.[7]

In Silico Modeling Experimental Protocols
The following section details a hypothetical, yet robust, set of protocols for the in silico

modeling of 8-Fluoro-5-nitroquinoline interactions.

5.1 Molecular Docking

Objective: To predict the binding mode and affinity of 8-Fluoro-5-nitroquinoline to the active

sites of its putative protein targets.

Methodology:

Ligand Preparation:

The 3D structure of 8-Fluoro-5-nitroquinoline will be constructed using molecular

modeling software (e.g., Avogadro, ChemDraw).

The structure will be energy minimized using a suitable force field (e.g., MMFF94).

Gasteiger charges will be computed, and rotatable bonds will be defined.

Target Protein Preparation:
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The crystal structures of the target proteins (e.g., MetAP2, SIRT1, Cathepsin B,

Topoisomerase I/II) will be retrieved from the Protein Data Bank (PDB).

All water molecules and non-essential ligands will be removed.

Polar hydrogens will be added, and Kollman charges will be assigned.

The protein structure will be energy minimized to relieve any steric clashes.

Docking Simulation:

A grid box will be defined to encompass the active site of the target protein. The

dimensions and center of the grid will be determined based on the co-crystallized ligand or

through blind docking followed by analysis of binding clusters.

Molecular docking will be performed using AutoDock Vina or a similar program.

The Lamarckian Genetic Algorithm will be employed with a sufficient number of runs to

ensure thorough conformational sampling.

Analysis of Results:

The resulting docking poses will be clustered and ranked based on their binding energies.

The top-ranked poses will be visualized to analyze the intermolecular interactions (e.g.,

hydrogen bonds, hydrophobic interactions, pi-stacking) between 8-Fluoro-5-
nitroquinoline and the target protein.

5.2 Molecular Dynamics Simulation

Objective: To assess the stability of the predicted protein-ligand complex and to further refine

the binding mode in a simulated physiological environment.

Methodology:

System Preparation:
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The top-ranked docked complex from the molecular docking study will be used as the

starting structure.

The complex will be solvated in a periodic box of water molecules (e.g., TIP3P water

model).

Counter-ions (e.g., Na+, Cl-) will be added to neutralize the system.

A suitable force field (e.g., AMBER, CHARMM) will be applied to the system.

Simulation Protocol:

The system will undergo energy minimization to remove bad contacts.

A short period of heating (e.g., to 300 K) and equilibration under NVT (constant volume

and temperature) and NPT (constant pressure and temperature) ensembles will be

performed.

A production run of at least 100 nanoseconds will be carried out.

Trajectory Analysis:

Root Mean Square Deviation (RMSD) of the protein backbone and ligand will be

calculated to assess the stability of the complex.

Root Mean Square Fluctuation (RMSF) of individual residues will be analyzed to identify

flexible regions of the protein.

The number and type of intermolecular interactions will be monitored throughout the

simulation.

Binding free energy calculations (e.g., using MM/PBSA or MM/GBSA methods) will be

performed to estimate the binding affinity.

Mandatory Visualizations
Diagram 1: In Silico Modeling Workflow for 8-Fluoro-5-nitroquinoline
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Caption: A generalized workflow for the in silico modeling of 8-Fluoro-5-nitroquinoline.
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Diagram 2: Postulated Signaling Pathways Modulated by 8-Fluoro-5-nitroquinoline
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Caption: Potential signaling pathways affected by 8-Fluoro-5-nitroquinoline.

Conclusion
While direct experimental data on 8-Fluoro-5-nitroquinoline is currently scarce, a robust in

silico modeling approach, guided by the known biological activities of its structural analogs, can

provide valuable insights into its therapeutic potential. The methodologies outlined in this guide,
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encompassing molecular docking and molecular dynamics simulations, offer a powerful

framework for elucidating its binding interactions with key protein targets. The predicted

modulation of critical signaling pathways, such as the PI3K/Akt/mTOR and AMPK/mTOR

pathways, suggests that 8-Fluoro-5-nitroquinoline warrants further investigation as a

potential anticancer and antimicrobial agent. The computational data generated through these

in silico models will be instrumental in guiding the rational design and synthesis of novel, more

potent quinoline-based therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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